molecular formula C25H19ClFN3O3S B2702527 N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899987-26-9

N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2702527
CAS No.: 899987-26-9
M. Wt: 495.95
InChI Key: PSGLECNZYINJHR-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide features a complex hybrid structure combining multiple pharmacophores:

  • A 3-chlorophenyl group attached to an acetamide backbone.
  • A spiro[indoline-3,2'-thiazolidin] core with a 4-fluorophenyl substituent and a 7-methyl group.
  • Two ketone groups at positions 2 and 4' of the spiro system.

However, direct pharmacological data for this compound is absent in the provided evidence, necessitating comparisons with structural analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c1-15-4-2-7-20-23(15)29(13-21(31)28-18-6-3-5-16(26)12-18)24(33)25(20)30(22(32)14-34-25)19-10-8-17(27)9-11-19/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGLECNZYINJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spiro-indoline structure linked to a thiazolidine moiety, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity and biological interactions of the compound.

Structural Formula

N 3 chlorophenyl 2 3 4 fluorophenyl 7 methyl 2 4 dioxospiro indoline 3 2 thiazolidin 1 yl acetamide\text{N 3 chlorophenyl 2 3 4 fluorophenyl 7 methyl 2 4 dioxospiro indoline 3 2 thiazolidin 1 yl acetamide}

Antiproliferative Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: MCF7 Cell Line

In vitro assays revealed that certain spiro-indolin derivatives show promising antiproliferation potency against the MCF7 breast cancer cell line:

CompoundIC50 (µM)Reference
6m3.597
6l3.986
6f4.375

The most effective derivatives had IC50 values comparable to established chemotherapeutics like 5-fluorouracil.

The biological activity of these compounds is attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways, including:

  • EGFR and VEGFR-2 Inhibition : The synthesized agents have demonstrated multi-targeted inhibitory properties against these receptors, which play crucial roles in tumor growth and angiogenesis .
  • Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Antiviral Activity

In addition to anticancer properties, some related compounds have shown antiviral activity against SARS-CoV-2. For instance, specific derivatives exhibited potency significantly higher than standard antiviral agents like chloroquine .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of spiro-indole analogs. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating significant inhibition rates .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound Spiro[indoline-3,2'-thiazolidin] 3-chlorophenyl, 4-fluorophenyl, 7-methyl Dual ketone groups; spiro hybridization
(E)-N-[5-(4-Fluorostyryl)... Acetamide (4f) Indole-acetamide 4-Fluorostyryl, trifluoroacetyl Fluorine-enhanced electronic effects
2-(3,4-Dichlorophenyl)-N-... acetamide Pyrazolyl-acetamide 3,4-Dichlorophenyl, methyl groups Planar amide; hydrogen-bonding motifs
3'-[(4-Acetate phenyl)... spiro[indole...] Spiro[indole-thiazolo-isoxazole] Pyridinyl, acetate phenyl Antimicrobial activity reported

Key Observations:

  • The target’s spiro[indoline-thiazolidin] system is structurally distinct from the spiro[indole-thiazolo-isoxazole] in but shares conformational rigidity, which may enhance receptor binding .
  • The 4-fluorophenyl group in the target aligns with fluorinated analogs in , where fluorine atoms enhance metabolic stability and electron-withdrawing effects .
Table 3: Reported Bioactivities of Analogs
Compound (Reference) Assay/Activity Findings
Target Compound Not reported Hypothesized enzyme inhibition
(E)-N-[5-(4-Fluorostyryl)... Acetamide (4f) pLDH assay Potential enzyme inhibition activity
Spiro[indole-thiazolo-isoxazole] Antimicrobial screening Moderate to high activity
2-(3,4-Dichlorophenyl)-N-... acetamide Structural study Planar amide; coordination capabilities

Key Observations:

  • The spiro[indoline-thiazolidin] core in the target may mimic antimicrobial spiro systems in , suggesting possible antibacterial or antifungal applications .
  • The planar amide group in highlights the importance of hydrogen bonding in molecular interactions, a feature likely shared by the target compound .

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